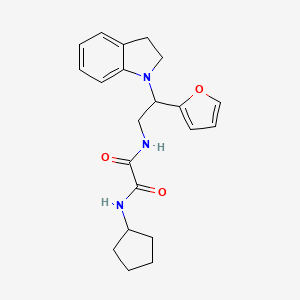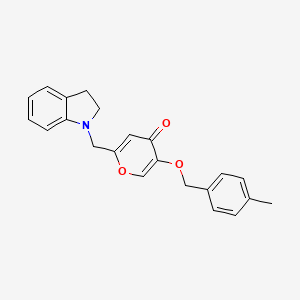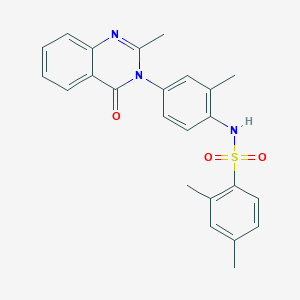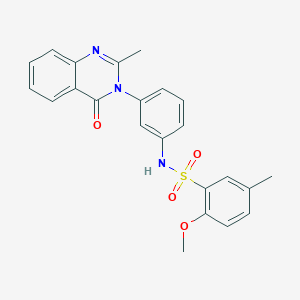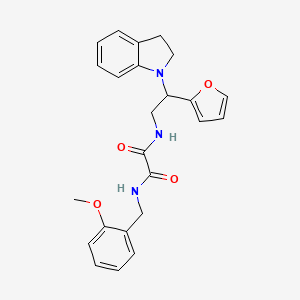
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. FIIN-3 has been shown to selectively inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Mécanisme D'action
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide selectively inhibits the activity of kinases by binding to a specific site on the kinase called the ATP-binding site. This binding prevents the kinase from functioning properly, leading to a disruption in cell signaling pathways. In cancer cells, this disruption can lead to a decrease in cell growth and an increase in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can lead to a decrease in cell growth and an increase in programmed cell death. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is its selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways. This selectivity can also reduce the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors. This can make it more difficult to achieve the desired biological effects in experiments.
Orientations Futures
There are several future directions for research on N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of kinase activity. Another area of interest is the investigation of the potential of this compound in combination therapy with other chemotherapeutic agents. Additionally, there is potential for the use of this compound in the treatment of inflammatory diseases due to its anti-inflammatory effects.
Applications De Recherche Scientifique
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit the activity of kinases such as EGFR, HER2, and HER4, which are overexpressed in many types of cancer. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-3-8-18(21)15-25-23(28)24(29)26-16-20(22-11-6-14-31-22)27-13-12-17-7-2-4-9-19(17)27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSITBMFGUIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



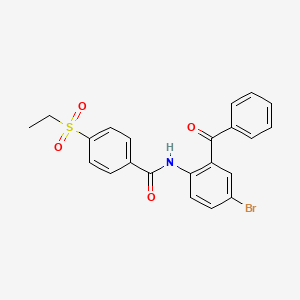
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298771.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B3298774.png)

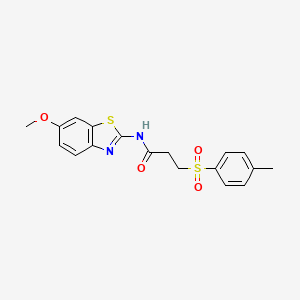
![6-Acetyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3298796.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B3298804.png)
![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3298805.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3298813.png)
